REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[Br:12]N1C(=O)CCC1=O>CN(C=O)C>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Br:12])=[C:4]([CH:3]=1)[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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412.2 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
495.1 g
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Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
2.2 L
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
After being stirred for one hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was kept below 15° C
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Type
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ADDITION
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Details
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the reaction mixture was poured onto ice water (1.2 L)
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Type
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STIRRING
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Details
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with stirring
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Type
|
CUSTOM
|
Details
|
The solid that formed
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Type
|
FILTRATION
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Details
|
was filtered
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Type
|
WASH
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Details
|
the filter cake was washed with ice water (3×2 L)
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Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Type
|
CUSTOM
|
Details
|
to give a pink solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=CC(=C(C(=O)O)C1)Br)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |